molecular formula C20H23F3N2O2 B13412959 1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine CAS No. 72278-80-9

1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine

Cat. No.: B13412959
CAS No.: 72278-80-9
M. Wt: 380.4 g/mol
InChI Key: LWAKZHFREXVCDV-UHFFFAOYSA-N
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Description

1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine is a complex organic compound that features a naphthalene ring substituted with a methoxy group, a propyl chain, and a piperazine ring substituted with a trifluoroacetyl group

Properties

CAS No.

72278-80-9

Molecular Formula

C20H23F3N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-[2-(6-methoxynaphthalen-2-yl)propyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H23F3N2O2/c1-14(13-24-7-9-25(10-8-24)19(26)20(21,22)23)15-3-4-17-12-18(27-2)6-5-16(17)11-15/h3-6,11-12,14H,7-10,13H2,1-2H3

InChI Key

LWAKZHFREXVCDV-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C(F)(F)F)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.

    Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-2-naphthalenyl derivative.

    Reduction: Formation of 4-hydroxy-piperazine derivative.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine involves its interaction with specific molecular targets. The methoxy-naphthalene moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The trifluoroacetyl group may enhance the compound’s binding affinity through electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine is unique due to the presence of both a trifluoroacetyl group and a piperazine ring, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine, also known by its CAS number 72278-80-9, is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and analgesic properties.

Chemical Structure and Properties

  • Chemical Formula : C20H23F3N2O2
  • Molecular Weight : 380.404 g/mol
  • CAS Number : 72278-80-9

The structure of the compound features a trifluoroacetyl group attached to a piperazine ring, which is further substituted with a 6-methoxy-2-naphthyl propyl side chain. This unique structure is believed to contribute to its diverse biological activities.

Anti-inflammatory Activity

Research has indicated that several piperazine derivatives exhibit significant anti-inflammatory properties. In a study evaluating various piperazine compounds, some derivatives showed up to 65-87% inhibition of pro-inflammatory cytokines (TNF-α and IL-6) at a concentration of 10 μM. Notably, these compounds were compared against dexamethasone, a standard anti-inflammatory drug, which demonstrated 71% TNF-a and 84% IL-6 inhibition at 1 μM .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In comparative studies, certain piperazine derivatives displayed antibacterial and antifungal activities that were 2 to 2.5 times more potent than standard antibiotics like ciprofloxacin and miconazole at the same minimum inhibitory concentration (MIC) values .

Study on Piperazine Derivatives

A comprehensive evaluation of piperazine derivatives highlighted their efficacy in reducing inflammation and microbial growth. The study focused on compounds with similar structural motifs to this compound, revealing promising results in both anti-inflammatory and antimicrobial tests .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific pathways related to inflammation and microbial resistance. For instance, the inhibition of cytokine production suggests a modulation of immune responses, while antimicrobial activity may involve disruption of bacterial cell wall synthesis or protein production .

Data Summary

Activity Inhibition (%) Concentration (μM) Reference
TNF-α InhibitionUp to 87%10
IL-6 InhibitionUp to 93%10
Antibacterial Potency2-2.5x more potent than ciprofloxacin10 μg/mL

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